molecular formula C17H25NO5 B558131 Boc-N-Me-Tyr(Bzl)-OH CAS No. 64263-81-6

Boc-N-Me-Tyr(Bzl)-OH

Cat. No. B558131
CAS RN: 64263-81-6
M. Wt: 323.4 g/mol
InChI Key: DMYNYZJGZSJUGU-OCCSQVGLSA-N
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Description

Boc-N-Me-Tyr(Bzl)-OH, also known as Boc-N-methyl-tyrosine, is an organic compound that is used in a variety of scientific research applications. It is a modified form of the amino acid tyrosine and is commonly used as a substrate in peptide synthesis. It is also used in enzyme-catalyzed reactions and has been found to be a useful tool in the study of enzyme kinetics.

Scientific Research Applications

  • Model Compounds for Interpretation of 13C-NMR-Spectra of Protected Peptides : Nα-Acetyl-methylamides of amino acids, including derivatives of peptides with Boc-Leu-Tyr(Bzl), have been synthesized as model compounds for amino acid residues in peptides. These compounds aid in the interpretation of 13C-NMR spectra of protected peptides, which is crucial for understanding peptide structures (Schwenzer, Scheller, & Losse, 1979).

  • Solid-phase Peptide Synthesis (SPPS) : The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry, which includes Boc-N-Me-Tyr(Bzl)-OH, is essential in SPPS. It offers advantages such as reliability in synthesizing long and complex polypeptides, and ease of producing C-terminal thioesters for native chemical ligation applications (Muttenthaler, Albericio, & Dawson, 2015).

  • Synthesis of Peptidyl Insulins : Boc-Leu-Tyr(Bzl)-containing peptide derivatives are used in the synthesis of modified insulins, illustrating their importance in developing insulin analogs for diabetes treatment (Losse & Raddatz, 1987).

  • HIV Proteinase Substrate Analogs : Protected peptides, including those with Boc-Val-Ser(Bzl)-Gln-Asn-Tyr(BrZ), have been synthesized and used for creating analogs of HIV proteinase substrates. This research is vital for understanding and potentially inhibiting HIV proteinases (Bláha et al., 1991).

  • Conjugation with Cellulose Derivatives : Derivatives including Boc-Ser(Bzl)-Gly-Tyr(Bzl)-Ser(Bzl)-Gly-Lys(Z) have been used for cellulose conjugation, enhancing the solubility and utility of cellulose in biomedical applications (Ohkawa et al., 2013).

  • Peptide Synthesis with Racemization-free Coupling Reagents : Boc-S-Tyr(Bzl)-OH and related compounds have been used in peptide synthesis with new coupling reagents that prevent racemization, critical for creating specific peptide structures (Pedersen et al., 1982).

  • Electrochemical Detection of Proteins : Boc-Fca-Gly-Gly-Tyr(Bzl)-Arg(NO2)-OMe and similar conjugates have been synthesized for the bioorganometallic detection of proteins. This innovative approach is significant for protein analysis and detection (Mahmoud & Kraatz, 2007).

properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23(4)19(20(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNRGORPOYPIJC-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701157091
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-O-(phenylmethyl)-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-N-Me-Tyr(Bzl)-OH

CAS RN

64263-81-6
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-O-(phenylmethyl)-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64263-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-O-(phenylmethyl)-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Perazzo, M Lopes-Ferreira, S Sá Santos… - ACS Chemical …, 2016 - ACS Publications
Kyotorphin (KTP) is an endogenous peptide with analgesic properties when administered into the central nervous system (CNS). Its amidated form (l-Tyr-l-Arg-NH 2 ; KTP-NH 2 ) has …
Number of citations: 7 pubs.acs.org

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